REACTION_CXSMILES
|
Cl.[C:2]1([N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]([N:18]([CH2:28][CH3:29])[C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[C:21]([OH:27])[CH:20]=1)[CH3:17].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:2]1([N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:9]=[CH:23][C:22]2[CH:25]=[CH:26][C:19]([N:18]([CH2:28][CH3:29])[CH2:16][CH3:17])=[CH:20][C:21]=2[OH:27])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
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79.5 g
|
Type
|
reactant
|
Smiles
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Cl.C1(=CC=CC=C1)N(N)C1=CC=CC=C1
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Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=C(C=O)C=C1)O)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=C(C=O)C=C1)O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was completely reacted in about 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The solvent (800 ml) was removed by evaporation
|
Type
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CUSTOM
|
Details
|
The residue obtained
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Type
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EXTRACTION
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Details
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was extracted with diethyl ether
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Type
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EXTRACTION
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Details
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the ether extract
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Type
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WASH
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Details
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was washed with water until the pH of the water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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ADDITION
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Details
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treated with activated charcoal
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
The ether solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
to be 95.5-96.5° C.
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of 2-propanol and ether in a 10:1 ratio by volume)
|
Type
|
CUSTOM
|
Details
|
An elemental analysis yielded the
|
Type
|
CUSTOM
|
Details
|
following results in weight percent
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N(N=CC1=C(C=C(C=C1)N(CC)CC)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |